7-Methoxynaphthalen-1-yl acetate

Descripción general

Descripción

“7-Methoxynaphthalen-1-yl acetate”, also known as Ethyl 2-(7-methoxynaphthalen-1-yl)acetate, is a chemical compound with the CAS Number: 6836-21-1 . It is a colorless or white to yellow powder or crystals or liquid .

Synthesis Analysis

The synthesis of “7-Methoxynaphthalen-1-yl acetate” involves a two-step process. In the first stage, sodium hydroxide and water are added to a solution of (7-methoxy-naphthalen-1-yl)-acetic acid ethyl ester in methanol. The mixture is stirred at about 40°C for about 2 hours. In the second stage, the mixture is concentrated in vacuo, the residue is diluted with water, and extracted with ether. The aqueous phase is acidified with concentrated hydrochloric acid until a pH of 2 is achieved .

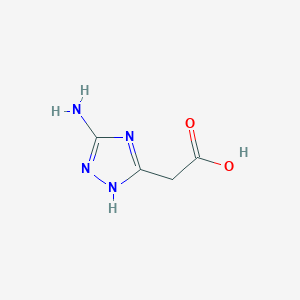

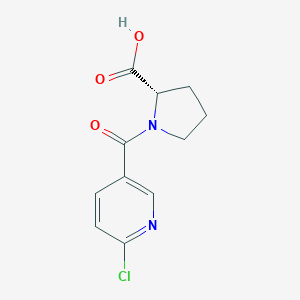

Molecular Structure Analysis

The molecular weight of “7-Methoxynaphthalen-1-yl acetate” is 244.29 . The InChI code is 1S/C15H16O3/c1-3-18-15(16)9-12-6-4-5-11-7-8-13(17-2)10-14(11)12/h4-8,10H,3,9H2,1-2H3 .

Physical And Chemical Properties Analysis

“7-Methoxynaphthalen-1-yl acetate” is a white to off-white crystalline powder with a slightly sweet, floral aroma. It is soluble in organic solvents such as ethanol, ethyl acetate, and acetone, but insoluble in water .

Aplicaciones Científicas De Investigación

Anticancer Activity : Oxadiazoline-substituted naphthalenyl acetates, including derivatives of 7-Methoxynaphthalen-1-yl acetate, exhibit significant anticancer properties. Notably, compounds like 3c demonstrate greater selectivity for non-solid tumor cell lines, while maintaining safety and good drug-likeness scores (Ibrahim Chaaban et al., 2014).

Pharmaceutical Analysis : Derivatives of 7-Methoxynaphthalen-1-yl acetate, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, have been used in pharmaceutical formulations to identify important thiols, providing fluorescent adducts for separation and detection (R. Gatti et al., 1990).

Chemical Synthesis : Methoxynaphthalenes, including 7-Methoxynaphthalen-1-yl acetate, react with active methylene compounds to produce various propanediamides, showcasing their versatility in chemical reactions (K. Tsunoda et al., 1991).

Industrial Applications : In the production of commercially important intermediates like Naproxen, derivatives of 7-Methoxynaphthalen-1-yl acetate have been used. For instance, the regioselective acylation of 2-methoxynaphthalene yields such intermediates with high selectivity (Thenkrishnan Kumaraguru et al., 2014).

Antimicrobial Properties : Certain derivatives, like 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, show excellent antimicrobial activities, highlighting their potential in medical applications (V. M. Sherekar et al., 2021).

Catalysis and Green Chemistry : Derivatives of 7-Methoxynaphthalen-1-yl acetate are also explored in catalysis and green chemistry. For example, the O-methylation of 2-naphthol with dimethyl carbonate catalyzed by solid bases leads to 2-methoxynaphthalene, a greener alternative to traditional methods (G. Yadav & Jeetendra Y. Salunke, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

(7-methoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZZPELMJIDPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxynaphthalen-1-yl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)

![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)